molecular formula C6H11IO2 B14513406 4-Iodohexanoic acid CAS No. 62885-37-4

4-Iodohexanoic acid

Cat. No.: B14513406
CAS No.: 62885-37-4
M. Wt: 242.05 g/mol
InChI Key: LAQGVQXAMCFXMI-UHFFFAOYSA-N
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Description

4-Iodohexanoic acid (C₆H₁₁IO₂) is a halogenated carboxylic acid featuring an iodine atom at the fourth carbon of a six-carbon chain. Iodo-substituted carboxylic acids are critical in organic synthesis, pharmaceuticals, and radiochemistry due to iodine’s versatility as a leaving group or radiolabeling site. For example, iodinated compounds like 6-(4-Iodophenyl)-4,6-dioxohexanoic acid are synthesized via reactions involving iodinated ketones and anhydrides (), suggesting similar strategies could apply to this compound.

Properties

CAS No.

62885-37-4

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

4-iodohexanoic acid

InChI

InChI=1S/C6H11IO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

LAQGVQXAMCFXMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodohexanoic acid can be synthesized through several methods. One common approach involves the iodination of hexanoic acid. This can be achieved by reacting hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at elevated temperatures to ensure complete iodination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodohexanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-iodohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Iodoacetic Acid (C₂H₃IO₂)
  • Structure : Acetic acid with an iodine substituent on the α-carbon.
  • Molecular Weight: 185.95 g/mol (vs. ~228.06 g/mol for 4-Iodohexanoic acid) .
  • Reactivity: Iodoacetic acid’s α-iodine enhances electrophilicity, making it reactive in alkylation reactions. In contrast, this compound’s distal iodine (C4) may reduce direct electronic effects on the carboxylic group, favoring nucleophilic substitution at the iodine site.
  • Applications: Used in protein alkylation and enzyme inhibition studies. This compound’s longer chain may improve lipid solubility for targeted drug delivery.
2.1.2 2-Hydroxy-4-iodobenzoic Acid (C₇H₅IO₃)
  • Structure : Aromatic benzoic acid with hydroxyl and iodine substituents.
  • Molecular Weight : 264.02 g/mol .
  • Key Differences: The aromatic ring in 2-hydroxy-4-iodobenzoic acid confers rigidity and conjugation, unlike the aliphatic chain of this compound. This structural disparity affects solubility (aromatic acids are less water-soluble) and reactivity (iodine in aliphatic chains is more labile).
2.1.3 3,5-Diiodo-4-hydroxybenzoic Acid (C₇H₄I₂O₃)
  • Structure : Di-iodinated aromatic acid with a hydroxyl group.
  • Molecular Weight : 389.91 g/mol .
  • Applications: Used as a reference material in pharmaceuticals. Compared to this compound, the di-iodination increases molecular weight and steric hindrance, reducing reaction rates in substitution reactions.

Aliphatic Carboxylic Acid Derivatives

2.2.1 Hexa-2,4-dienoic Acid (C₆H₈O₂)
  • Structure: Unsaturated dienoic acid.
  • Molecular Weight : 128.13 g/mol .
  • Comparison: The conjugated double bonds in Hexa-2,4-dienoic acid enhance resonance stabilization and acidity (pKa ~4.6) compared to this compound (estimated pKa ~4.8–5.0). Iodine’s electron-withdrawing effect slightly increases acidity relative to non-halogenated hexanoic acid (pKa ~4.9).
2.2.2 4-Oxododecanedioic Acid (C₁₂H₂₀O₅)
  • Structure : A keto-substituted dicarboxylic acid.
  • Synthesis : Produced via oxidation of fatty acid derivatives ().
  • Key Differences: The ketone group introduces a reactive site for condensation reactions, unlike this compound, where iodine serves as a leaving group or radiolabeling target.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound* ~228.06 ~80–85 (est.) ~300 (est.) Low in water
Iodoacetic Acid 185.95 97–99 Decomposes Moderate
2-Hydroxy-4-iodobenzoic Acid 264.02 Not reported Not reported Low (organic solvents)
Hexa-2,4-dienoic Acid 128.13 135–137 230–235 Low

*Estimated based on analogs.

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